Zinc citrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

546-46-3 |

|---|---|

Molecular Formula |

C6H8O7Zn |

Molecular Weight |

257.5 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;zinc |

InChI |

InChI=1S/C6H8O7.Zn/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

InChI Key |

RUWKZSPFMDVLRC-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Zn+2].[Zn+2].[Zn+2] |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Zn] |

Other CAS No. |

546-46-3 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Zinc Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc citrate (B86180) is an organic salt of zinc with citric acid, recognized for its high bioavailability and physiological compatibility.[1] It serves as a crucial source of zinc, an essential trace element involved in numerous biological processes, including enzymatic functions, immune responses, and antioxidant activities.[2][3] In the pharmaceutical and drug development sectors, zinc citrate is widely utilized in dietary supplements to address zinc deficiency, in oral care products for its antimicrobial and anti-inflammatory properties, and is explored for its potential in modulating cellular signaling pathways.[1][4][5] This guide provides a comprehensive overview of its core chemical properties, structural characteristics, and the experimental protocols used for its synthesis and analysis.

Chemical and Physical Properties

This compound is typically a white, odorless, crystalline powder.[1][4] It is available in various hydrated forms, most commonly as a dihydrate or trihydrate.[1][5] The compound is slightly soluble in water, with its solubility being influenced by pH and temperature; it is more soluble in acidic conditions and exhibits inverse solubility (becoming less soluble at higher temperatures).[1][6][7] It is practically insoluble in ethanol (B145695).[1]

Quantitative Data Summary

The key chemical and physical properties of this compound and its common hydrated forms are summarized below for easy comparison.

| Property | Trizinc Dicitrate (Anhydrous) | This compound Dihydrate | This compound Trihydrate |

| Molecular Formula | C₁₂H₁₀O₁₄Zn₃[2] | Zn₃(C₆H₅O₇)₂·2H₂O[8] | (C₆H₅O₇)₂Zn₃·3H₂O[5] |

| Molar Mass | 574.3 g/mol [2][4] | 610.37 g/mol [8] | ~628.4 g/mol |

| CAS Number | 546-46-3[2][4] | 5990-32-9[8] | N/A |

| Appearance | White crystalline powder[1][4] | White granulated powder[8] | White crystalline powder[5] |

| Zinc Content | ~34.16%[9] | ~31-31.5%[8] | ~31%[1] |

| Solubility in Water | Slightly soluble[1][10] | Moderately soluble[7][11] | Slightly soluble[1] |

| Melting/Decomposition | Decomposes >200°C[4]; 280°C[12] | Melting Point: 334°C[8] | N/A |

| Stability | Good stability under normal storage[7] | Stable at room temperature[8] | Stable under normal conditions |

Chemical Structure and Coordination Chemistry

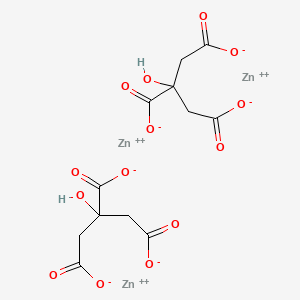

The structure of this compound is defined by the coordination of zinc (II) ions with the citrate ligand. Citric acid is a multidentate ligand, capable of binding to metal ions through its three carboxylate groups and one hydroxyl group.[13] In this compound complexes, the Zn(II) ion is typically found in an octahedral coordination environment.[13][14]

The citrate ligand can bind to the zinc ion in a tridentate fashion, utilizing the α-hydroxyl group, the α-carboxylate group, and one of the β-carboxylate groups.[13][14] The specific coordination and resulting crystal structure can be highly dependent on the pH of the solution during synthesis.[13][15] For instance, at a low pH (1.5–3.0), a coordination polymer, [Zn(H₂cit)(H₂O)]n, can be formed where adjacent zinc ions are linked, forming a helical chain structure.[13][14] The remaining coordination sites on the zinc ion are typically occupied by water molecules, leading to the common dihydrate and trihydrate forms.[5][8]

Figure 1: Coordination of a Zinc (II) ion with a citrate ligand and water.

Experimental Protocols

The synthesis and characterization of this compound involve standard inorganic and analytical chemistry techniques.

Synthesis of this compound

A common and straightforward method for synthesizing this compound is through the reaction of a zinc source, such as zinc oxide (ZnO) or zinc hydroxide (B78521) (Zn(OH)₂), with citric acid (C₆H₈O₇) in an aqueous solution.[16][17]

Methodology: Synthesis via Zinc Oxide and Citric Acid

-

Preparation of Reactants: An aqueous solution of citric acid is prepared by dissolving a known molar quantity in deionized water.

-

Reaction: The stoichiometric amount of zinc oxide powder is added in small portions to the citric acid solution while stirring continuously. The reaction mixture is often heated (e.g., to 60-80°C) to increase the reaction rate.[18][19] Reaction: 2 C₆H₈O₇ + 3 ZnO → Zn₃(C₆H₅O₇)₂ + 3 H₂O

-

Precipitation and Isolation: As the reaction proceeds, the poorly soluble this compound precipitates out of the solution. The reaction is typically allowed to proceed for several hours to ensure completion.[18] The resulting white precipitate is then isolated by filtration.

-

Purification and Drying: The isolated solid is washed with deionized water and subsequently with a solvent like ethanol to remove unreacted starting materials and byproducts.[19] The final product is dried under vacuum or in a drying oven to yield pure this compound.[19]

Another reported method is the hydrothermal synthesis using zinc hydroxide and citric acid in a high-pressure reactor, which can yield spherical particles.[12]

Characterization Techniques

To confirm the identity, purity, structure, and thermal stability of the synthesized this compound, several analytical methods are employed.

-

X-ray Crystallography (XRD): Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and the coordination environment of the zinc ions.[13][14] Powder X-ray diffraction (PXRD) is used to identify the crystalline phase of the bulk material and confirm its purity.[12]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The formation of this compound is confirmed by the disappearance of the characteristic carboxylic acid (-COOH) bands of citric acid and the appearance of new bands corresponding to the coordinated carboxylate (-COO⁻) groups, indicating the formation of zinc-oxygen bonds.[12][14]

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of this compound. TGA measures the change in mass as a function of temperature, which is crucial for determining the amount of water of hydration and the decomposition temperature of the compound.[12][16] DSC can detect phase transitions, such as melting or decomposition, by measuring heat flow.[16]

Figure 2: General experimental workflow for synthesis and characterization.

Relevance to Zinc Signaling Pathways

In the context of drug development, the primary role of this compound is to serve as a highly bioavailable source of zinc ions (Zn²⁺).[1] Free or labile zinc acts as an intracellular and intercellular signaling molecule, modulating a wide array of cellular processes.[20][21][22] Dysregulation of zinc signaling is implicated in numerous diseases, making it a target for therapeutic intervention.[23]

Once administered, this compound dissolves in biological fluids, releasing Zn²⁺ ions. These ions can then be transported into cells via zinc transporters (e.g., ZIP and ZnT families).[20] Inside the cell, these zinc ions can act as secondary messengers, influencing major signaling pathways that regulate immune cell activity, neuronal signaling, and gene expression.[3][21] For example, intracellular zinc signals can be generated by influx from the extracellular environment or release from intracellular stores, which in turn can modulate the activity of enzymes, ion channels, and transcription factors.[20][21]

Figure 3: Role of this compound as a source for cellular zinc signaling.

Conclusion

This compound is a well-characterized compound with significant applications in the pharmaceutical and nutritional sciences. Its chemical properties, including high zinc content and favorable bioavailability, make it an excellent choice for zinc supplementation. The structure is defined by the versatile coordination chemistry of the citrate ligand with zinc (II) ions, leading to various hydrated and polymeric forms. Standardized experimental protocols for its synthesis and characterization by XRD, FT-IR, and thermal analysis ensure consistent quality and purity. For drug development professionals, understanding these fundamental properties is key to harnessing the therapeutic potential of zinc by effectively delivering zinc ions to modulate critical biological signaling pathways.

References

- 1. This compound | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 2. This compound | C12H10O14Zn3 | CID 11023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Functional Significance of Zinc-Related Signaling Pathways in Immune Cells | Annual Reviews [annualreviews.org]

- 4. wbcil.com [wbcil.com]

- 5. This compound - Pallas Life science [pallaslifescience.com]

- 6. This compound dihydrate powder [extra pure] | Vita Actives [vitaactives.com]

- 7. solechem.eu [solechem.eu]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound [drugfuture.com]

- 10. This compound | 546-46-3 [chemicalbook.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. scienceasia.org [scienceasia.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. matec-conferences.org [matec-conferences.org]

- 17. THE SYNTHESIS AND CHARACTERIZATION OF this compound-Academax [us.academax.com]

- 18. CN105218357A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 19. CN104610048A - Method for synthesizing this compound trihydrate - Google Patents [patents.google.com]

- 20. royalsocietypublishing.org [royalsocietypublishing.org]

- 21. Intracellular zinc homeostasis and zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Functional significance of zinc-related signaling pathways in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Welcome to the World of Zinc Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Zinc Citrate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential trace element crucial for a vast array of physiological processes, acting as a structural component or catalytic cofactor for over 300 enzymes.[1] Its role in cell division, immune function, and DNA synthesis makes it a critical area of study.[2][3] Zinc citrate (B86180), an organic salt of zinc, is frequently utilized in research and pharmaceutical applications due to its high bioavailability and nearly neutral taste compared to inorganic zinc sources.[2][[“]] It serves as an excellent vehicle for introducing zinc ions into biological systems to study cellular signaling, enzyme kinetics, and immune responses.[5][6]

This technical guide provides a comprehensive overview of the primary synthesis methods for producing high-purity zinc citrate suitable for research and development. It includes detailed experimental protocols, a comparative summary of quantitative data, and visualizations of the synthesis workflow and the biological role of zinc signaling.

Common Synthesis Methodologies

The synthesis of this compound typically involves the reaction of a zinc-containing precursor with citric acid. The two most prevalent and reliable methods for laboratory-scale production are the Hydrothermal Synthesis and the Aqueous Precipitation/Neutralization method.

Hydrothermal Synthesis

This method employs a high-pressure, heated aqueous environment to facilitate the reaction between a zinc source, such as zinc hydroxide, and citric acid. The process often results in well-defined crystalline structures with high purity and yield. The resulting this compound can consist of microspheres with nanosheets on the surface.

Aqueous Precipitation / Neutralization

A more common and versatile approach involves the reaction of a zinc source (e.g., zinc oxide, zinc carbonate, zinc nitrate) with an aqueous solution of citric acid.[7][8] The reaction is typically driven to completion by controlling parameters like temperature and pH. The product, this compound, precipitates from the solution and is then isolated. This method is adaptable and can be scaled for various research needs.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of this compound.

Protocol 1: Hydrothermal Synthesis of this compound

This protocol is adapted from the methodology described by Wu et al. (2025). It involves a two-step process: the synthesis of zinc hydroxide, followed by the hydrothermal reaction with citric acid.

Materials:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

Sodium Hydroxide (NaOH)

-

Citric Acid (C₆H₈O₇)

-

Deionized Water

-

Polytetrafluoroethylene (PTFE)-lined stainless steel reactor

Procedure:

Step 1: Synthesis of Zinc Hydroxide (Zn(OH)₂)

-

Prepare a solution of Zinc Nitrate (Zn(NO₃)₂) in deionized water.

-

Prepare a separate solution of Sodium Hydroxide (NaOH).

-

While stirring vigorously, add the NaOH solution drop-wise to the Zn(NO₃)₂ solution. Maintain the reaction temperature below 30°C.

-

After the addition is complete, continue stirring for 2 hours.

-

Age the resulting precipitate in a constant temperature water bath at 25°C for 5 days.

-

Filter the precipitate and air-dry to obtain solid Zn(OH)₂.

Step 2: Hydrothermal Reaction

-

Place 1.81 g of the synthesized Zn(OH)₂ and 6 mL of a 5.9 g/L citric acid aqueous solution into a PTFE-lined stainless steel reactor.

-

Seal the reactor and heat it to 120°C for 5 hours.

-

Allow the reactor to cool to room temperature naturally.

-

Filter the contents to collect the white precipitate, which is this compound.

-

Wash the product with deionized water and dry under a vacuum.

Protocol 2: Aqueous Precipitation from Zinc Oxide

This protocol is a generalized method based on several cited patents and articles for producing medicinal-grade this compound.[[“]][8]

Materials:

-

Zinc Oxide (ZnO), fine powder (<180 mesh)

-

Citric Acid Anhydrous (C₆H₈O₇)

-

Deionized Water

Procedure:

-

Prepare a citric acid solution by dissolving a specified amount of citric acid in deionized water (e.g., a 1:4 mass ratio of citric acid to water).[[“]]

-

Heat the citric acid solution to approximately 40°C while stirring.[[“]]

-

Slowly add the zinc oxide powder to the heated citric acid solution under vigorous stirring. A typical weight ratio of citric acid to zinc oxide is 1:0.65-0.70.[[“]]

-

After the addition is complete, maintain the temperature between 40-48°C and continue stirring until the reaction mixture becomes clear.[[“]]

-

Filter the hot solution to remove any unreacted materials.

-

Allow the filtrate to cool to room temperature and let it stand for 24-48 hours to allow for crystallization.[[“]]

-

Collect the precipitated crystals via suction filtration.

-

Wash the crystals with deionized water until the pH of the washings is near neutral (pH ≈ 7).[[“]]

-

Dry the final product in an oven at a low temperature (e.g., 65°C) to obtain pure this compound.[[“]]

Visualization of Synthesis and Biological Role

Synthesis Workflow

The general workflow for the aqueous synthesis of this compound can be visualized as a sequence of steps from raw materials to the final purified product.

Biological Role: Zinc as an Intracellular Signaling Mediator

In research, this compound is used as a source of zinc ions (Zn²⁺) to study their role as signaling molecules. The influx of Zn²⁺ into the cytosol can modulate the activity of various proteins, including transcription factors and enzymes, thereby influencing cellular processes.[5][9]

Quantitative Data and Characterization

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and structure. Key techniques include X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Thermogravimetric Analysis (TGA).

Table 1: Comparison of Synthesis Methods and Outcomes

| Parameter | Hydrothermal Synthesis | Aqueous Precipitation | Reference(s) |

| Zinc Source | Zinc Hydroxide (Zn(OH)₂) | Zinc Oxide (ZnO) | [[“]] |

| Reaction Temp. | 120°C | 40 - 48°C | [[“]] |

| Reaction Time | 5 hours | 1 - 2 hours | [7] |

| Reported Yield | 97.8% | >87% | [[“]] |

| Reported Purity | Meets Chinese Pharmacopoeia | >99% | [[“]] |

Table 2: Key Characterization Data for Synthesized this compound

| Technique | Parameter | Observed Value / Characteristic | Reference(s) |

| XRD | Strongest Diffraction Peaks (2θ) | 9.42°, 27.74°, 40.04° | |

| TGA | Stage 1 Weight Loss (Adsorbed H₂O) | ~4.80% (up to 200°C) | |

| TGA | Stage 2 Weight Loss (Crystal H₂O) | ~23.9% (up to 500°C), corresponds to 10 H₂O molecules | |

| FTIR | Carboxylate (COO⁻) Symmetric Stretch | ~1562 cm⁻¹ | |

| FTIR | O-H Stretching (Crystal Water) | Broad band around 3048 cm⁻¹ | |

| Elemental | Zinc Content (as trihydrate) | ~31% | [2] |

Conclusion

For research applications requiring high-purity this compound, both hydrothermal synthesis and aqueous precipitation are effective methods. The hydrothermal approach can yield highly crystalline, spherical particles with excellent yield. The aqueous precipitation method offers versatility, high purity, and is readily adaptable to standard laboratory equipment.[[“]] Proper characterization using techniques like XRD and TGA is essential to verify the structure and hydration state of the final product. The synthesized this compound can then be confidently used as a reliable source of zinc ions for a wide range of studies in cell biology, drug development, and nutritional science.

References

- 1. Function and mechanism of zinc metalloenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dijo.fr [dijo.fr]

- 3. Multifunctional role of zinc in human health: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. Welcome to the World of Zinc Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceasia.org [scienceasia.org]

- 7. researchgate.net [researchgate.net]

- 8. Zinc ionophores: chemistry and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Zinc homeostasis and signaling in health and diseases: Zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Zinc Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc citrate (B86180) in various solvents. The information is intended to support research, development, and formulation activities where zinc citrate is a key component. This document details the solubility characteristics, presents available quantitative data, outlines experimental protocols for solubility determination, and visualizes the biological pathway of zinc absorption, a process intrinsically linked to its solubility.

Executive Summary

This compound, a zinc salt of citric acid, is a widely used compound in pharmaceuticals, nutraceuticals, and oral care products due to its high zinc content and favorable bioavailability.[1] A critical physicochemical property governing its efficacy and formulation is its solubility. Generally characterized as slightly soluble in water and practically insoluble in ethanol (B145695), its solubility is significantly influenced by pH, temperature, and the presence of other ions.[1][2] Notably, this compound exhibits inverse solubility, a phenomenon where its solubility in water decreases with increasing temperature. This guide consolidates the available qualitative and quantitative solubility data, provides detailed methodologies for its experimental determination, and illustrates the key biological transport mechanisms relevant to its absorption.

Solubility of this compound

The solubility of this compound is a complex characteristic dependent on the specific form of the salt (e.g., dihydrate, trihydrate) and the surrounding environment.

Aqueous Solubility

In purified water, this compound is considered to be slightly soluble. One source specifies the solubility of this compound at 20°C to be less than 1 g/L.[3] This low aqueous solubility at neutral pH is a key consideration for the formulation of oral dosage forms.

Solubility in Organic Solvents

Factors Influencing Solubility

Several factors can significantly alter the solubility of this compound:

-

pH: The solubility of this compound is markedly higher in acidic and alkaline solutions.[4] In acidic media, the citrate ion is protonated, shifting the equilibrium towards dissolution. In alkaline solutions, the formation of soluble zincate complexes can occur.[5][6]

-

Temperature: this compound exhibits inverse solubility in water, meaning its solubility decreases as the temperature increases.[1][2] This is an atypical but critical property for processes involving thermal treatments.

-

Presence of Other Ions: The solubility of this compound can be influenced by the presence of other ions in the solution. For instance, the formation of more stable complexes can either enhance or decrease its solubility.

Quantitative Solubility Data

While extensive tabulated data is scarce in the public domain, the following table summarizes the available quantitative and qualitative information on the solubility of this compound.

| Solvent System | Temperature (°C) | pH | Solubility | Citation(s) |

| Water | 20 | ~6 (1% solution) | < 1 g/L | [3] |

| Water | Not Specified | Not Specified | Slightly Soluble | [1][2] |

| Ethanol (96%) | Not Specified | Not Specified | Practically Insoluble | [1][2] |

| Dilute Acid | Not Specified | Acidic | Soluble | [1][2][4] |

| Dilute Alkali | Not Specified | Alkaline | Soluble | [4] |

Note: The lack of more extensive quantitative data in the scientific literature highlights an area for further experimental investigation.

Experimental Protocols

This section provides detailed methodologies for the determination of this compound solubility and the quantification of zinc content.

Protocol for Determination of this compound Solubility (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.[7][8][9]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (dihydrate or trihydrate, as specified)

-

Solvent of interest (e.g., water, ethanol, buffer solutions of varying pH)

-

Erlenmeyer flasks with stoppers

-

Constant temperature shaker bath

-

Centrifuge and centrifuge tubes

-

Syringe filters (e.g., 0.45 µm pore size)

-

Analytical balance

-

Apparatus for zinc quantification (e.g., titration equipment, AAS, ICP-MS)

Procedure:

-

Preparation: Add an excess amount of this compound to an Erlenmeyer flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature. Agitate the flasks for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the flasks and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge an aliquot of the suspension at a high speed.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant. For further purification, the supernatant can be passed through a syringe filter.

-

Quantification: Analyze the concentration of zinc in the filtered supernatant using a validated analytical method, such as the complexometric titration described below.

-

Calculation: Calculate the solubility of this compound in the solvent based on the determined zinc concentration, accounting for any dilutions.

Protocol for Quantification of Zinc by Complexometric Titration

This method is adapted from the United States Pharmacopeia (USP) general chapter <591> for zinc determination and is suitable for quantifying the zinc content in the saturated solutions from the solubility studies.[10][11][12][13][14]

Objective: To determine the concentration of zinc ions in a solution by titration with ethylenediaminetetraacetic acid (EDTA).

Principle: Zinc ions form a stable, water-soluble complex with EDTA. A metallochromic indicator, such as Eriochrome Black T, is used to detect the endpoint of the titration. The indicator forms a colored complex with zinc ions. As EDTA is added, it chelates the free zinc ions. At the endpoint, EDTA displaces the zinc from the indicator complex, resulting in a distinct color change.[15][16][17][18][19]

Reagents:

-

0.05 M Edetate Disodium (EDTA) Volumetric Solution (VS)

-

Ammonia-Ammonium Chloride Buffer TS (pH 10)

-

Eriochrome Black T indicator (ground triturate with NaCl)

-

Sample solution (filtered supernatant from the solubility experiment)

Procedure:

-

Sample Preparation: Pipette a known volume of the sample solution into an Erlenmeyer flask. Dilute with distilled water to approximately 100 mL.

-

Buffering: Add 2 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.

-

Indicator Addition: Add a small amount (a pinch) of the Eriochrome Black T indicator mixture. The solution should turn a wine-red color.

-

Titration: Titrate the solution with the standardized 0.05 M EDTA VS. The endpoint is reached when the color changes from wine-red to a clear blue.

-

Calculation: Calculate the concentration of zinc in the sample based on the volume of EDTA solution used, its molarity, and the initial volume of the sample.

Visualization of Relevant Biological Pathways

The bioavailability of zinc from this compound is critically dependent on its dissolution in the gastrointestinal tract and subsequent absorption by intestinal epithelial cells (enterocytes). The following diagram illustrates the key workflow of intestinal zinc absorption.

Caption: Workflow of zinc absorption in the small intestine.

Description of the Workflow:

-

Dissolution: In the intestinal lumen, ingested this compound must first dissolve to release free zinc ions (Zn²⁺) and citrate. This step is highly dependent on the local pH and is a prerequisite for absorption.

-

Uptake: The free zinc ions are then transported from the intestinal lumen into the enterocytes. This process is primarily mediated by the ZIP4 (Zrt- and Irt-like Protein 4) transporter located on the apical membrane of the enterocytes.[20][21][22][23][24]

-

Intracellular Transport and Buffering: Once inside the enterocyte, zinc ions can be used for cellular processes, stored by binding to proteins like metallothionein, or transported across the cell.[23]

-

Efflux: For systemic distribution, zinc ions are transported out of the enterocyte and into the portal blood. This efflux is mainly facilitated by the ZnT1 (Zinc Transporter 1) located on the basolateral membrane.[20][21][22][23][24]

The expression and activity of these transporters are tightly regulated to maintain zinc homeostasis in the body. The efficiency of this entire process, and thus the bioavailability of zinc from this compound, is fundamentally linked to its initial solubility in the gastrointestinal tract.

References

- 1. This compound | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 2. This compound dihydrate powder [extra pure] | Vita Actives [vitaactives.com]

- 3. lohmann-minerals.com [lohmann-minerals.com]

- 4. This compound CAS#: 546-46-3 [m.chemicalbook.com]

- 5. msaweb.org [msaweb.org]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. uspbpep.com [uspbpep.com]

- 11. Zinc Oxide Assay as per USP General Chapter <591> | Metrohm [metrohm.com]

- 12. â©591⪠Zinc Determination [doi.usp.org]

- 13. scribd.com [scribd.com]

- 14. metrohm.com [metrohm.com]

- 15. titrations.info [titrations.info]

- 16. benchchem.com [benchchem.com]

- 17. gldbirdgel.com [gldbirdgel.com]

- 18. xylemanalytics.com [xylemanalytics.com]

- 19. pkverma.weebly.com [pkverma.weebly.com]

- 20. Overview of the zinc absorption mechanism for improving zinc nutrition [jstage.jst.go.jp]

- 21. researchgate.net [researchgate.net]

- 22. preprints.org [preprints.org]

- 23. Gastrointestinal Factors Influencing Zinc Absorption and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. books.rsc.org [books.rsc.org]

Physical and chemical characteristics of zinc citrate

This technical guide provides an in-depth overview of the core physical and chemical characteristics of zinc citrate (B86180), tailored for researchers, scientists, and drug development professionals. It covers its fundamental properties, detailed experimental protocols for its characterization, and its role in biological signaling pathways.

Core Physical and Chemical Properties

Zinc citrate is an organic zinc salt derived from citric acid. It is a popular zinc supplement due to its high bioavailability and neutral taste.[1] It is available in various hydrated forms, most commonly as this compound dihydrate and trihydrate.[1]

The quantitative physical and chemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀O₁₄Zn₃ (Anhydrous) | [2][3] |

| (C₆H₅O₇)₂Zn₃ · 2H₂O (Dihydrate) | [4][5] | |

| (C₆H₅O₇)₂Zn₃ · 3H₂O (Trihydrate) | [6] | |

| Molecular Weight | 574.3 g/mol (Anhydrous) | [2][3] |

| 610.40 g/mol (Dihydrate) | [4][5] | |

| IUPAC Name | Trizinc bis(2-hydroxypropane-1,2,3-tricarboxylate) | [2] |

| CAS Number | 546-46-3 (Anhydrous) | [3] |

| 5990-32-9 (Dihydrate) | [4][5] | |

| Appearance | White to almost white, odorless, crystalline powder or granules. | [1][3][7] |

| Solubility | Slightly soluble in water.[1][7] Soluble in diluted acids.[1][8] Practically insoluble in ethanol (B145695).[1][8] Exhibits inverse solubility (more soluble at lower temperatures).[6] | |

| Melting Point | Decomposes above 200°C.[3] One source lists the melting point of the dihydrate as 334°C (decomposition).[4][5] Another indicates 295°C.[9] | |

| pH | 5.0 - 7.0 (for a 3-5% aqueous suspension/solution). | [7][10] |

| Zinc Content | Approximately 31%.[1][8] | |

| Crystal Structure | Crystalline.[11] A study synthesizing a specific this compound complex, [Zn(H₂cit)(H₂O)]n, found it crystallizes in a chiral orthorhombic space group, P212121, forming a helical chain.[12][13] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This compound can be synthesized via several methods, including the reaction of a zinc source with citric acid. A common laboratory-scale preparation is the hydrothermal reaction method.

Objective: To synthesize this compound by reacting zinc hydroxide (B78521) with citric acid.[14]

Materials:

-

Zinc Nitrate (B79036) Hexahydrate (Zn(NO₃)₂ · 6H₂O)

-

Sodium Hydroxide (NaOH)

-

Citric Acid (C₆H₈O₇)

-

Deionized Water

-

High-pressure reactor

Procedure:

-

Preparation of Zinc Hydroxide: A solution of zinc nitrate is prepared by dissolving it in deionized water. A stoichiometric amount of sodium hydroxide solution is then added dropwise while stirring to precipitate zinc hydroxide. The temperature is maintained below 30°C.[14]

-

Reaction: The precipitated zinc hydroxide is washed and then reacted with an aqueous solution of citric acid in a high-pressure reactor.[14] Other methods describe reacting zinc oxide directly with an aqueous solution of citric acid, often with heating (e.g., 55-80°C) and stirring for several hours.[15][16][17]

-

Precipitation and Isolation: The resulting this compound precipitate is obtained after the reaction, which may involve evaporation of the solvent.[15]

-

Washing and Drying: The precipitate is filtered and washed sequentially with water and then ethanol to remove unreacted starting materials and byproducts.[16] The final product is then dried under a vacuum.[16]

Characterization Techniques

Objective: To identify the functional groups present in the synthesized this compound and confirm the coordination of zinc to the citrate ligand.

Methodology:

-

Sample Preparation: A small amount of the dried this compound powder is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in an FTIR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Analysis: The disappearance of the characteristic carboxylic acid (-COOH) bands from citric acid and the appearance of new bands corresponding to the coordinated carboxylate groups (-COO⁻) and zinc-oxygen bonds confirm the formation of this compound.[11][14]

Objective: To determine the crystal structure and phase purity of the synthesized this compound.

Methodology:

-

Sample Preparation: A finely ground powder of the this compound sample is packed into a sample holder.

-

Data Acquisition: The sample is analyzed using a powder X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the crystalline phase of this compound.[14] The sharpness and position of the peaks provide information about the crystallinity and unit cell dimensions.[18]

Objective: To evaluate the thermal stability of this compound and determine its water of hydration content.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in a TGA crucible.

-

Data Acquisition: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored as a function of temperature.

-

Analysis: The TGA curve plots the percentage of weight loss against temperature. The distinct weight loss stages correspond to the loss of water molecules and the decomposition of the citrate moiety.[14] For instance, a weight loss stage equivalent to the theoretical percentage of water in this compound hydrate (B1144303) confirms the number of crystal water molecules.[14]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Zinc in Cellular Signaling

Zinc is not merely a structural component of proteins but also a dynamic signaling molecule.[19] Fluctuations in intracellular zinc concentrations, known as "zinc signals," can modulate the activity of various signaling pathways, impacting cell proliferation, differentiation, and immune responses.[20][21][22] this compound, as a bioavailable source, provides the elemental zinc that participates in these critical cellular processes.

The diagram below outlines the central role of zinc in modulating key cellular signaling cascades.

References

- 1. This compound | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 2. This compound | C12H10O14Zn3 | CID 11023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. wbcil.com [wbcil.com]

- 4. chemimpex.com [chemimpex.com]

- 5. クエン酸亜鉛 二水和物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. parchem.com [parchem.com]

- 7. This compound SDS of Manufacturers [anmol.org]

- 8. This compound dihydrate powder [extra pure] | Vita Actives [vitaactives.com]

- 9. materie-prime.farmalabor.it [materie-prime.farmalabor.it]

- 10. materie-prime.farmalabor.it [materie-prime.farmalabor.it]

- 11. researchgate.net [researchgate.net]

- 12. 2024.sci-hub.ru [2024.sci-hub.ru]

- 13. researchgate.net [researchgate.net]

- 14. scienceasia.org [scienceasia.org]

- 15. matec-conferences.org [matec-conferences.org]

- 16. CN104610048A - Method for synthesizing this compound trihydrate - Google Patents [patents.google.com]

- 17. CN105218357A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. librarysearch.colby.edu [librarysearch.colby.edu]

- 20. Functions of zinc in signaling, proliferation and differentiation of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Roles of zinc and zinc signaling in immunity: zinc as an intracellular signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Welcome to the World of Zinc Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Zinc Citrate (CAS Number: 546-46-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc citrate (B86180), with the CAS number 546-46-3, is an organic zinc salt of citric acid. It is a white crystalline powder that is slightly soluble in water.[1][2] Due to its high bioavailability and favorable sensory properties, zinc citrate is widely utilized in various sectors, including pharmaceuticals, dietary supplements, oral care products, and food fortification.[1][3][4] As an essential trace element, zinc is integral to numerous physiological processes, acting as a cofactor for over 300 enzymes and playing a critical role in immune function, protein synthesis, wound healing, DNA synthesis, and cell division.[5][6] This technical guide provides a comprehensive overview of the chemical properties, synthesis, quality control, biological activity, and experimental protocols related to this compound for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is typically available as a dihydrate or trihydrate.[1][2] It is recognized for its high zinc content, which is approximately 31%.[1][4]

| Property | Value | References |

| CAS Number | 546-46-3 | [4] |

| Molecular Formula | C12H10O14Zn3 | [4] |

| Molecular Weight | 574.37 g/mol | [4] |

| Appearance | White to off-white crystalline powder or granules | [4][7][8] |

| Odor | Odorless or slight sweet odor | [2][7] |

| Taste | Neutral | [2] |

| Solubility | Slightly soluble in water, soluble in diluted acid, practically insoluble in ethanol | [2] |

| Melting Point | 295 °C | [9] |

| Boiling Point | 309.00 to 310.00 °C (estimated) | [4] |

| Vapor Pressure | 0.000057 mmHg @ 25.00 °C (estimated) | [4] |

| pH | No data available | [7] |

| Loss on Drying | ≤ 1.0% | [8][10] |

| Zinc Content (Assay) | ≥ 31.3% (on dried basis) | [8][11] |

Synthesis and Manufacturing

This compound is generally produced through the complete neutralization of citric acid with a high-purity zinc source, followed by precipitation and dehydration.[4]

Experimental Protocol: Hydrothermal Synthesis of this compound

This protocol describes the synthesis of this compound using zinc hydroxide (B78521) and citric acid via a hydrothermal method.[2]

Materials:

-

Zinc nitrate (B79036) hexahydrate (Zn(NO3)2 · 6H2O)

-

Sodium hydroxide (NaOH)

-

Citric acid (C6H8O7)

-

Deionized water

-

Stainless steel reactor with a polytetrafluoroethylene (PTFE) liner

Procedure:

-

Preparation of Zinc Hydroxide (Zn(OH)2):

-

Dissolve 11.90 g of Zn(NO3)2 · 6H2O in water to make a 250 ml solution.

-

Dissolve 3.20 g of NaOH in water to make a 250 ml solution.

-

While stirring, add the NaOH solution dropwise to the Zn(NO3)2 solution, maintaining the temperature below 30°C.

-

After the addition is complete, continue stirring for 2 hours.

-

Age the resulting precipitate in a constant temperature water bath at 25°C for 5 days.

-

Filter and air-dry the precipitate to obtain Zn(OH)2.[2]

-

-

Synthesis of this compound:

-

Place 1.81 g of the prepared Zn(OH)2 and 6 ml of a 5.9 g/l citric acid aqueous solution into a stainless steel reactor with a PTFE liner.

-

Heat the reactor at 120°C for 5 hours.

-

Allow the reactor to cool to room temperature naturally.

-

Filter the resulting product to obtain this compound.[2]

-

Experimental Protocol: Synthesis of this compound Trihydrate

This protocol outlines a method for synthesizing this compound trihydrate.[12][13]

Materials:

-

Citric acid

-

Deionized water

-

Zinc carbonate or zinc oxide

-

Catalyst (e.g., 4-tertiary butyl-cup[4] aromatic hydrocarbons)

-

Aids

-

Absolute ethyl alcohol

Procedure:

-

Add citric acid and deionized water (mass ratio of 1:2-5) to a reaction kettle.

-

Stir and heat the mixture to 55-65°C.[12]

-

Slowly add zinc carbonate or zinc oxide.

-

After the zinc compound is completely added, introduce the catalyst and aids.

-

Continue stirring and heat the reaction mixture to 75-85°C for 5-10 minutes.[12]

-

After the reaction is complete, centrifuge and filter the mixture.

-

Wash the obtained solid sequentially with water and then with absolute ethyl alcohol.

-

Perform vacuum drying to obtain this compound trihydrate.[12]

Caption: General workflow for the synthesis and quality control of this compound.

Quality Control and Analysis

The quality of this compound is assessed based on several parameters, including identification, assay for zinc content, and limits for impurities and microbial contamination, as outlined in pharmacopeias like the USP.[10][11]

| Parameter | Method | Specification | References |

| Identification (Zinc) | General Identification Tests | A 1 in 10 solution meets requirements. | [10] |

| Identification (Citrate) | General Identification Tests | A 1 in 10 solution meets requirements. | [10] |

| Assay (Zinc Content) | Titration with edetate disodium (B8443419) | ≥ 31.3% on the dried basis | [11][14] |

| Loss on Drying | Drying at 105°C for 2 hours | ≤ 1.0% | [10] |

| Chloride | USP <221> | ≤ 0.05% | [10][15] |

| Sulfate | USP <221> | ≤ 0.05% | [10][15] |

| Arsenic | ICP-MS | ≤ 3 ppm | [8] |

| Cadmium | ICP-MS | ≤ 5 ppm | [8] |

| Lead | ICP-MS | ≤ 1 ppm | [8] |

| Mercury | ICP-MS | ≤ 0.1 ppm | [8] |

| Total Aerobic Microbial Count | USP <2021> | ≤ 1000 cfu/g | [10] |

| Total Combined Yeasts and Molds Count | USP <2021> | ≤ 100 cfu/g | [10] |

| Escherichia coli | USP <2022> | Absent | [10] |

Experimental Protocol: Assay of Zinc Content by Titration

This protocol describes a titrimetric method for determining the zinc content in this compound.[2][14]

Materials:

-

This compound sample

-

Distilled water

-

Ammonia-ammonium chloride buffer solution (pH 10.0)

-

Eriochrome black T indicator

-

0.05 M Edetate disodium (EDTA) titrant

Procedure:

-

Accurately weigh approximately 0.2 g of the dried this compound sample.

-

Dissolve the sample in 20 ml of distilled water.

-

Add 10 ml of ammonia-ammonium chloride buffer solution (pH 10.0) and shake until dissolved.[2]

-

Add a small amount of eriochrome black T indicator.

-

Titrate with 0.05 M EDTA until the solution color changes from purple to pure blue.[2]

-

Perform a blank determination.

-

Calculate the percentage of zinc in the sample.

Experimental Protocol: Determination of this compound by HPLC

A novel HPLC method with a refractive index detector can be used for the quantification of zinc in pharmaceutical supplements.[16]

Chromatographic Conditions:

-

Column: Carboxyl functional group packed column

-

Mobile Phase: 0.8% (v/v) formic acid

-

Flow Rate: 1 ml/min

-

Detector: Refractive Index Detector (sensitivity 64, detector temperature 35°C, positive polarity)

-

Run Time: 10 minutes

Procedure:

-

Standard Solution Preparation: Prepare standard solutions of zinc at known concentrations.

-

Sample Preparation: Dissolve the this compound-containing sample in an appropriate solvent.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Determine the zinc concentration in the sample by comparing the peak response to the calibration curve generated from the standard solutions.[16]

Biological Activity and Mechanisms of Action

Bioavailability and Absorption

This compound demonstrates excellent bioavailability, comparable to or even higher than other zinc salts like zinc gluconate and significantly higher than zinc oxide.[1][5][17][18][19] A human study using a double-isotope tracer method found the median fractional absorption of zinc from this compound to be 61.3%, similar to zinc gluconate (60.9%) and significantly higher than zinc oxide (49.9%).[17][18] This high absorption rate makes this compound an effective form for zinc supplementation.[1]

Role in the Immune System

Zinc is crucial for the proper functioning of the immune system.[20][21] It is involved in the development and function of both innate and adaptive immune cells.[20] Zinc can modulate intracellular signaling pathways in immune cells.[20][22][23]

Signaling Pathway: Zinc and NF-κB Signaling Zinc plays a role in regulating the NF-κB signaling pathway, which is central to the inflammatory response. Zinc can enhance the expression of A20, a zinc-finger protein that inhibits NF-κB activation.[21] By upregulating A20, zinc can lead to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[21]

Caption: Simplified diagram of zinc's role in modulating the NF-κB signaling pathway.

Role in Oral Health

This compound is widely used in oral care products due to its antimicrobial and anti-inflammatory properties.[4][24][25] It is effective in controlling dental plaque, reducing gingivitis, and neutralizing bad breath.[24][25][26]

Mechanism of Action:

-

Antibacterial Activity: Zinc ions have been shown to inhibit the growth and metabolism of various oral bacteria, including Streptococcus mutans, a key bacterium in dental caries.[24][27] Formulations containing this compound can significantly reduce anaerobic bacteria and streptococci in the oral cavity.[28]

-

Plaque and Tartar Control: this compound helps to inhibit the formation of dental plaque and tartar.[24][26]

-

Malodor Reduction: It aids in neutralizing volatile sulfur compounds that cause bad breath.[24]

Role in Prostate Cancer

Prostate cells are unique in their ability to accumulate high levels of zinc.[3][29][30] In healthy prostate tissue, zinc plays a role in inhibiting citrate oxidation, leading to the accumulation and secretion of citrate.[30][31][32] In prostate cancer, there is a marked decrease in zinc levels.[3][29][30]

Signaling Pathway: Zinc and the Zinc-Sensing Receptor (ZnR) in Prostate Cancer Cells Extracellular zinc can act as a signaling molecule by activating a putative Gq-coupled zinc-sensing receptor (ZnR).[3][29] This activation triggers a cascade involving phospholipase C (PLC) and the inositol (B14025) phosphate (B84403) (IP3) pathway, leading to an increase in intracellular calcium.[29] This signaling can activate downstream pathways like ERK and AKT, which are involved in cell growth and survival.[3][29] Interestingly, while extracellular zinc can promote the growth of some prostate cancer cells, this compound has been shown to cause a desensitization of this signaling, leading to an attenuation of zinc-dependent cell growth.[3][29] This suggests that therapeutic strategies involving this compound may be effective in managing prostate tumor growth.[3][29]

Caption: Signaling pathway of the Zinc-Sensing Receptor (ZnR) in prostate cancer cells.

Safety and Toxicology

This compound is generally considered safe when consumed within the recommended daily intake levels.[33] However, excessive zinc intake can lead to adverse effects.

| Effect | Observation | References |

| Acute Oral Toxicity (Rat) | LD50 > 2,000 mg/kg | [34] |

| Eye Irritation | Causes serious eye irritation | [34] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | [34] |

| High-Dose Effects in Humans | Can cause abdominal cramps, diarrhea, nausea, and may interfere with copper absorption. | [33] |

The tolerable upper intake level for zinc for adults is 40 mg per day from all sources.[33]

Applications in Drug Development and Research

This compound's favorable properties make it a valuable compound in various research and development areas:

-

Dietary Supplements: As a highly bioavailable source of zinc for preventing and treating zinc deficiency.[1][17]

-

Oral Care Formulations: As an active ingredient in toothpaste and mouthwashes for its antibacterial and anti-plaque effects.[24][25]

-

Pharmaceuticals: In formulations for immune support and wound healing.[4][6]

-

Cancer Research: As a tool to study the role of zinc in cancer cell signaling, particularly in prostate cancer.[3][29][30]

-

Food Fortification: To enhance the nutritional value of food products.[4]

Conclusion

This compound (CAS 546-46-3) is a well-characterized zinc salt with high bioavailability and a wide range of applications in the pharmaceutical, nutraceutical, and oral care industries. Its role in modulating key signaling pathways, such as NF-κB in immune cells and the ZnR pathway in prostate cancer cells, highlights its potential for therapeutic interventions. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the key chemical, biological, and experimental aspects of this compound to facilitate further investigation and application of this important compound.

References

- 1. Study: this compound Shows Superior Absorption Compared to Zinc Oxide [nutritioninsight.com]

- 2. scienceasia.org [scienceasia.org]

- 3. Extracellular zinc and zinc-citrate, acting through a putative zinc-sensing receptor, regulate growth and survival of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, 546-46-3 [thegoodscentscompany.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 546-46-3 [chemicalbook.com]

- 7. solverchembooks.com [solverchembooks.com]

- 8. jostchemical.com [jostchemical.com]

- 9. materie-prime.farmalabor.it [materie-prime.farmalabor.it]

- 10. This compound USP Grade Manufacturers [anmol.org]

- 11. This compound [doi.usp.org]

- 12. CN104610048A - Method for synthesizing this compound trihydrate - Google Patents [patents.google.com]

- 13. CN102491893A - this compound trihydrate and preparation method thereof - Google Patents [patents.google.com]

- 14. scribd.com [scribd.com]

- 15. drugfuture.com [drugfuture.com]

- 16. Development and Validation of a Method for Trace Level Zinc Quantification in Pharmaceutical Zinc Supplements Using a Carboxyl Functional Group Packed Column and Refractive Index Detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Zinc absorption by young adults from supplemental this compound is comparable with that from zinc gluconate and higher than from zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Zinc Absorption by Young Adults from Supplemental this compound Is Comparable with That from Zinc Gluconate and Higher than from Zinc Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Researchers back this compound bioavailability [nutraingredients.com]

- 20. Zinc as a Gatekeeper of Immune Function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Zinc in Human Health: Effect of Zinc on Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulatory Role of Zinc in Immune Cell Signaling [old-molcells.inforang.com]

- 23. researchgate.net [researchgate.net]

- 24. Zinc and Oral Health: Literature Review [scirp.org]

- 25. scirp.org [scirp.org]

- 26. mdpi.com [mdpi.com]

- 27. An In Vitro Study to Evaluate the Antimicrobial Activity of a this compound, Sodium Fluoride, Alum and Xylitol-Based Toothpaste Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. academic.oup.com [academic.oup.com]

- 30. Zinc as an anti-tumor agent in prostate cancer and in other cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Growth Modulatory Role of Zinc in Prostate Cancer and Application to Cancer Therapeutics [mdpi.com]

- 32. Advances of Zinc Signaling Studies in Prostate Cancer [mdpi.com]

- 33. health.com [health.com]

- 34. materie-prime.farmalabor.it [materie-prime.farmalabor.it]

An In-depth Technical Guide to the Thermal Decomposition of Zinc Citrate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of zinc citrate (B86180), a compound of significant interest in pharmaceutical and materials science. The document details the multi-stage decomposition process, from initial dehydration to the final formation of nanocrystalline zinc oxide. It presents a compilation of quantitative data from thermogravimetric and differential scanning calorimetry analyses, structured for comparative review. Furthermore, this guide offers detailed experimental protocols for key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Scanning Electron Microscopy (SEM). Visualizations of the decomposition pathway and a comprehensive experimental workflow are provided to facilitate a deeper understanding of the processes involved.

Introduction

Zinc citrate, an organic zinc salt, is widely utilized in various applications, including as a dietary supplement and in oral care products. Its thermal behavior is of critical importance for understanding its stability during manufacturing processes, storage, and its potential as a precursor for the synthesis of zinc oxide nanoparticles. The thermal decomposition of this compound is a complex process involving dehydration, decomposition of the organic moiety, and the formation of a stable inorganic residue. A thorough understanding of these processes is essential for controlling the physicochemical properties of the final product and ensuring its suitability for specific applications.

Thermal Decomposition Pathway

The thermal decomposition of this compound typically proceeds in three main stages when heated in an inert or air atmosphere. This process begins with the loss of water of hydration, followed by the decomposition of the anhydrous this compound, and culminates in the formation of zinc oxide.

Quantitative Data from Thermal Analysis

The following tables summarize the quantitative data obtained from the thermal analysis of this compound under various experimental conditions. These values provide a comparative basis for understanding the material's thermal stability.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound Decomposition

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Process |

| Stage 1 | 50 - 250 | 9 - 24 | Dehydration (loss of water molecules)[1] |

| Stage 2 | 250 - 420 | 42 - 44 | Decomposition of anhydrous this compound[1] |

| Stage 3 | > 420 | - | Formation of stable ZnO residue |

Note: The wide range in weight loss for Stage 1 is attributed to different hydration states of the starting this compound (e.g., dihydrate vs. decahydrate).[1][2]

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound Decomposition

| Thermal Event | Temperature Range (°C) | Peak Type | Associated Process |

| Dehydration | 50 - 250 | Endothermic | Loss of water of hydration[1] |

| Anhydrous Decomposition | 250 - 420 | Endothermic | Breakdown of the citrate molecule[1] |

| ZnO Formation | > 420 | Exothermic | Crystallization of zinc oxide |

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques used to characterize the thermal decomposition of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of zinc oxide with citric acid in an aqueous solution.[3]

-

Reactant Preparation: An aqueous solution of citric acid is prepared.

-

Reaction: Zinc oxide is gradually added to the citric acid solution while stirring. The mixture is then heated (e.g., to 90°C) to facilitate the reaction.[2]

-

Precipitation: The resulting this compound precipitates out of the solution upon cooling or evaporation of the solvent.[2]

-

Filtration and Washing: The precipitate is filtered and washed with distilled water to remove any unreacted starting materials.

-

Drying: The purified this compound is dried in an oven at a controlled temperature (e.g., 60-80°C) to obtain a fine white powder.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are performed to determine the thermal stability, decomposition temperatures, and associated heat flow of this compound.

-

Instrumentation: A simultaneous TGA-DSC instrument is typically used.

-

Sample Preparation: A small amount of the finely ground this compound sample (typically 5-15 mg) is accurately weighed and placed in a crucible (e.g., alumina (B75360) or aluminum).

-

Experimental Conditions:

-

Temperature Program: The sample is heated from ambient temperature to a final temperature of around 600-800°C.

-

Heating Rate: A constant heating rate, commonly 10°C/min, is applied.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, such as flowing nitrogen (inert) or air (oxidative), at a typical flow rate of 20-50 mL/min.

-

-

Data Analysis: The TGA curve (mass vs. temperature) and the DSC curve (heat flow vs. temperature) are recorded simultaneously. The derivative of the TGA curve (DTG) is often plotted to identify the temperatures of maximum mass loss rate.

X-ray Diffraction (XRD)

XRD analysis is employed to identify the crystalline phases of the solid residues obtained at different stages of thermal decomposition, particularly the final zinc oxide product.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

-

Sample Preparation: The solid residue from the TGA-DSC experiment is finely ground and mounted on a sample holder.

-

Experimental Conditions:

-

Scan Range (2θ): A typical scan range is from 20° to 80°.

-

Scan Speed: A scan speed of 2°/min is often employed.

-

Step Size: A step size of 0.02° is used to ensure good resolution of the diffraction peaks.

-

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present. The average crystallite size of the nanocrystalline ZnO can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the initial this compound, as well as in the intermediate and final decomposition products.

-

Instrumentation: A standard FTIR spectrometer is used.

-

Sample Preparation: The sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

Experimental Conditions:

-

Spectral Range: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

Number of Scans: An average of 16 to 32 scans is usually performed to improve the signal-to-noise ratio.

-

Resolution: A spectral resolution of 4 cm⁻¹ is commonly used.

-

-

Data Analysis: The positions and intensities of the absorption bands in the FTIR spectrum provide information about the chemical bonds and functional groups present in the sample. Changes in the spectra at different temperatures indicate the chemical transformations occurring during decomposition.

Scanning Electron Microscopy (SEM)

SEM is utilized to examine the morphology, size, and microstructure of the final zinc oxide product.

-

Instrumentation: A high-resolution scanning electron microscope is used.

-

Sample Preparation: For non-conductive samples like zinc oxide, a thin conductive coating is required to prevent charging effects. A layer of gold, typically 5-10 nm thick, is sputtered onto the sample surface. The coated sample is then mounted on an aluminum stub using conductive carbon tape.

-

Experimental Conditions:

-

Accelerating Voltage: A typical accelerating voltage of 10-20 kV is used.

-

Imaging Mode: Secondary electron (SE) imaging is commonly used to visualize the surface topography.

-

-

Data Analysis: SEM micrographs provide direct visual information about the particle size, shape, and agglomeration of the nanocrystalline zinc oxide.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-stage process that can be effectively characterized using a combination of thermal analysis and spectroscopic techniques. This guide has provided a detailed overview of the decomposition pathway, quantitative thermal data, and comprehensive experimental protocols for the analysis of this process. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound and other metal-organic compounds, facilitating a more controlled and informed approach to material synthesis and characterization.

References

An In-depth Technical Guide to the Crystal Structure of Zinc Citrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc citrate (B86180) is a widely utilized zinc salt in pharmaceuticals, nutraceuticals, and food products due to its high bioavailability and favorable sensory characteristics. While various hydrated forms of zinc citrate are referenced in scientific literature and patents, a definitive, publicly available, single-crystal X-ray diffraction structure for this compound trihydrate remains elusive. This technical guide provides a comprehensive overview of the known crystal structure of a closely related and structurally characterized this compound monohydrate, [Zn(H2cit)(H2O)]n. The detailed crystallographic data from this monohydrate serves as a critical reference for understanding the coordination chemistry of zinc with citric acid. Furthermore, this guide outlines the synthesis methodologies reported for this compound trihydrate and presents a generalized experimental workflow for its crystallographic analysis.

Crystal Structure Analysis of this compound Monohydrate

The most detailed insight into the crystal structure of a this compound compound comes from the work of Deng and Zhou (2009) on a this compound monohydrate, with the formula [Zn(H2cit)(H2O)]n[1][2][3]. This polymeric complex provides a foundational understanding of the coordination environment of the zinc ion with the citrate ligand.

Crystallographic Data

The single-crystal X-ray diffraction analysis of [Zn(H2cit)(H2O)]n revealed the following crystallographic parameters[1][2][3]:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.9470(4) |

| b (Å) | 10.4021(5) |

| c (Å) | 13.5773(7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| **Volume (ų) ** | 839.91(8) |

| Z | 4 |

Coordination Environment of the Zinc Ion

In the [Zn(H2cit)(H2O)]n structure, the Zinc(II) ion is in a six-coordinate, octahedral environment[1][2][3]. The citrate ligand acts as a tridentate chelator, binding to the zinc ion through the α-hydroxyl group, the α-carboxylate group, and one of the β-carboxylate groups[1][2][3]. The remaining coordination sites are occupied by oxygen atoms from two adjacent citrate ligands and one water molecule[2][3]. This coordination results in the formation of a one-dimensional helical polymer chain[1][2][3].

Below is a diagram illustrating the coordination of the zinc ion in the monohydrate structure.

References

Zinc citrate stability and degradation pathways

An In-depth Technical Guide to the Stability and Degradation Pathways of Zinc Citrate (B86180)

Introduction

Zinc citrate, an organic salt of zinc, is widely utilized in pharmaceuticals, nutraceuticals, and oral care products.[1] Its preference over inorganic zinc sources is due to its superior bioavailability, physiological compatibility, and a more neutral taste.[1] The chemical stability of this compound is a critical parameter that influences the efficacy, safety, and shelf-life of the final product. Understanding its degradation pathways under various stress conditions is fundamental for formulation development, establishing appropriate storage conditions, and ensuring regulatory compliance.

This technical guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways, the factors that influence its stability, and the experimental protocols used for its assessment. The information is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound is commercially available as a dihydrate or trihydrate.[1] It is a white or almost white crystalline powder that is practically odorless.[1] The compound has one of the highest zinc contents among organic zinc salts, at approximately 31%.[1] Its solubility profile is a key characteristic; it is slightly soluble in water but soluble in diluted acids and practically insoluble in ethanol.[1]

Factors Influencing this compound Stability

The stability of this compound can be affected by several environmental factors, primarily temperature and pH. Forced degradation studies, which intentionally stress a compound under various conditions, are crucial for understanding its intrinsic stability.[2]

Thermal Stability

This compound demonstrates notable thermal stability compared to other organic zinc salts.[3] Thermal decomposition begins at approximately 280°C, whereas zinc gluconate and zinc lactate (B86563) start to decompose at 150°C and 190°C, respectively.[3] Studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have elucidated a multi-stage thermal decomposition process.[3][4][5]

The process generally occurs in three stages:

-

Dehydration of Adsorbed Water: From ambient temperature up to 200°C, a minor mass loss of approximately 4.8% is observed, corresponding to the loss of surface-adsorbed water.[3]

-

Loss of Crystal Water: A more significant mass loss occurs between 200°C and 500°C, which involves the removal of water of crystallization.[3] One study identified this stage between 250°C and 320°C, where anhydrous this compound is formed.[5] Another noted a mass loss of 23.25%, consistent with the theoretical loss for 10 crystal water molecules.[3]

-

Decomposition of Anhydrous Salt: Above 500°C, the anhydrous this compound decomposes in an exothermic reaction, leading to the formation of zinc oxide (ZnO) as the final product.[3][4][5] This stage involves the breakdown of the citrate moiety into carbon dioxide and water.[3]

Effect of pH

The stability and speciation of this compound in aqueous solutions are highly dependent on pH.[6][7] this compound is soluble in dilute acids, which is relevant for its formulation in acidic media and for its absorption in the stomach.[1] In aqueous solutions, various zinc-citrate complexes can form, and their stability is a function of pH.[6] Studies on the interaction of this compound with soil have shown that at a pH below the soil's point of zero charge, citrate can enhance zinc adsorption, likely through the formation of negatively charged zinc-citrate complexes.[8] Conversely, at a higher pH, citrate can decrease zinc adsorption.[8] This pH-dependent behavior is critical for liquid and semi-solid formulations where pH can significantly impact the compound's integrity and bioavailability.

Degradation Pathways

The most extensively documented degradation pathway for this compound is thermal decomposition. Information on degradation under other conditions such as hydrolysis, oxidation, or photolysis is less specific in the literature, but the general principles of forced degradation testing apply.[9]

Thermal Degradation Pathway

The thermal degradation of hydrated this compound proceeds through a sequence of dehydration and decomposition steps to ultimately yield zinc oxide. Intermediate products can include anhydrous this compound, zinc carbonate, and various organic salts like zinc cis- and trans-aconitate and citraconate.[5] The final decomposition to nanocrystalline ZnO occurs at temperatures between 420°C and 800°C.[3][4][5]

References

- 1. This compound | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceasia.org [scienceasia.org]

- 4. researchgate.net [researchgate.net]

- 5. matec-conferences.org [matec-conferences.org]

- 6. Formation and stability of zinc(II) and cadmium(II) citrate complexes in aqueous solution at various temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biopharminternational.com [biopharminternational.com]

Zinc Citrate: A Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc citrate (B86180), the zinc salt of citric acid, is a widely utilized compound in the pharmaceutical, nutraceutical, and oral care industries. Its popularity stems from its high bioavailability, favorable sensory profile, and versatile functional properties. This technical guide provides an in-depth exploration of the discovery and history of zinc citrate, detailed experimental protocols for its synthesis, and a comprehensive overview of its applications. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Discovery and History

The precise moment of the first synthesis of this compound is not well-documented and likely emerged from the broader understanding of preparing metallic salts from organic acids that developed in the 19th and early 20th centuries. The history of zinc compounds in medicine, however, is extensive. Zinc has been recognized for its therapeutic properties for centuries, with early uses of zinc oxide and calamine (B1170190) lotion for skin ailments.

The use of zinc salts in a more formal pharmacological context began to grow in the 18th and 19th centuries. While zinc sulfate (B86663) and zinc oxide were more commonly cited in early pharmacopoeias, the investigation of organic salts like citrates for therapeutic use gained traction due to their potential for improved solubility and bioavailability.

The widespread use of this compound in consumer products is a more recent development, largely driven by research in the latter half of the 20th century. Key milestones in the application of this compound include:

-

Oral Care: The inclusion of this compound in toothpaste and mouthwash formulations gained prominence due to its ability to inhibit plaque formation, reduce gingivitis, and control malodor by neutralizing volatile sulfur compounds[1][2]. A 1972 patent by Unilever detailed a process for producing finely divided this compound for use in toothpastes[3].

-

Dietary Supplements: As the essential role of zinc in human health became better understood in the 20th century, this compound emerged as a popular choice for dietary supplements[4][5]. Its high bioavailability compared to some other zinc salts, such as zinc oxide, has been demonstrated in clinical studies[6][7][8].

While a singular "discovery" of this compound is not evident, its history is one of gradual recognition of its valuable properties, leading to its current status as a key ingredient in numerous health and wellness products.

Synthesis of this compound

This compound is typically synthesized through the neutralization reaction of a zinc source with citric acid. Common zinc sources include zinc oxide (ZnO) and zinc hydroxide (B78521) (Zn(OH)₂). The reaction stoichiometry for the formation of trizinc dicitrate (the common form) is as follows:

3 ZnO + 2 C₆H₈O₇ → Zn₃(C₆H₅O₇)₂ + 3 H₂O

The resulting product is often a hydrate, with this compound dihydrate and trihydrate being common forms[9]. Various synthesis methods have been developed to control particle size, purity, and yield.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Experiment 1: Hydrothermal Synthesis of this compound Hydrate

This method, adapted from a 2025 study, produces high-purity this compound with a unique microsphere morphology[10].

-

Materials:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂ · 6H₂O)

-

Sodium Hydroxide (NaOH)

-

Citric Acid (C₆H₈O₇)

-

Deionized Water

-

-

Procedure:

-

Preparation of Zinc Hydroxide:

-

Dissolve 11.90 g of Zn(NO₃)₂ · 6H₂O in water to make a 250 ml solution.

-

Dissolve 3.20 g of NaOH in water to make a 250 ml solution.

-

Slowly add the NaOH solution to the Zn(NO₃)₂ solution with stirring, maintaining a temperature below 30°C.

-

Continue stirring for 2 hours after the addition is complete.

-

Age the resulting precipitate in a 25°C water bath for 5 days.

-

Filter and air-dry the precipitate to obtain Zn(OH)₂[10].

-

-

Synthesis of this compound:

-

Combine the prepared zinc hydroxide with an aqueous solution of citric acid in a high-pressure reactor.

-

Heat the reactor to induce the hydrothermal reaction. (Specific temperature and pressure parameters may be optimized based on desired particle characteristics).

-

After the reaction, cool the reactor and collect the this compound precipitate by filtration.

-

Wash the product with deionized water and dry.

-

-

-

Characterization:

-

The product can be analyzed using titration to determine purity, thermogravimetric analysis (TGA) for hydration state, FT-IR spectroscopy for molecular structure, X-ray diffraction (XRD) for crystal state, and scanning electron microscopy (SEM) for morphology[10].

-

Experiment 2: Aqueous Precipitation of Finely Divided this compound

This method is based on a process for producing this compound with a small particle size, suitable for oral care formulations[3].

-

Materials:

-

Zinc Oxide (ZnO)

-

Citric Acid (C₆H₈O₇)

-

Deionized Water

-

-

Procedure:

-

Prepare an aqueous solution of citric acid with a concentration sufficient to provide at least a stoichiometric amount relative to the zinc oxide.

-